cis-Aconitic anhydride
Overview
Description
It is a white crystalline solid with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . This compound is of significant interest due to its reactivity and applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of cis-Aconitic anhydride is the enzyme aconitase . Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the citric acid or Krebs cycle . It catalyzes the isomerization of citrate to isocitrate via cis-aconitate .
Mode of Action
This compound interacts with its target, aconitase, by acting as a substrate for the enzyme . The enzyme aconitase specifically activates cis-aconitic acid, leading to the interconversion of citric and isocitric acids . This interaction results in changes in the TCA cycle, affecting energy production within the cell .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide . This compound, as a substrate for aconitase, plays a role in the isomerization of citrate to isocitrate, a critical step in the TCA cycle .
Pharmacokinetics
It’s known that the compound can be produced industrially from glucose by fermentation with aspergillus terreus . The bioavailability of this compound would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the TCA cycle . By acting as a substrate for aconitase, it influences the production of energy within the cell . Additionally, this compound has been shown to have anti-inflammatory effects, reducing the release of TNF-α and phosphorylation of IκBα in lipopolysaccharide-stimulated THP-1 macrophages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal decomposition of this compound has been studied using various techniques, and the measurements were carried out in an argon atmosphere over a temperature range of 293–673 K . The stability and reactivity of this compound can be influenced by pH and temperature .
Biochemical Analysis
Biochemical Properties
cis-Aconitic anhydride plays a role in biochemical reactions, particularly in the TCA cycle . It is derived from the decarboxylation of the TCA cycle intermediate cis-aconitate . The enzymes and proteins it interacts with include aconitase, which catalyzes the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle .
Cellular Effects
It has been used in the preparation of pH-sensitive anti-tumor prodrug nanoparticles . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to participate in the TCA cycle, where it is acted upon by the enzyme aconitase . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known to have a melting point of 75-78 °C .
Metabolic Pathways
This compound is involved in the TCA cycle, a crucial metabolic pathway in cells . It is derived from the decarboxylation of cis-aconitate, an intermediate in the TCA cycle .
Transport and Distribution
Given its role in the TCA cycle, it is likely to be transported across mitochondrial membranes .
Subcellular Localization
The subcellular localization of this compound is likely to be within the mitochondria, given its role in the TCA cycle
Preparation Methods
cis-Aconitic anhydride can be synthesized through the dehydration of cis-aconitic acid. The dehydration process typically involves heating cis-aconitic acid at elevated temperatures (120-150°C) to remove water and form the anhydride . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, vanadium oxide catalysts have been used in the dehydration of citric acid to produce aconitic acid, which can then be converted to this compound .
Chemical Reactions Analysis
cis-Aconitic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and amide formation.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cis-aconitic acid.
Esterification: Reacting with alcohols, it forms esters of cis-aconitic acid.
Amide Formation: It reacts with amines to form amides.
Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and amines for amide formation. The major products formed from these reactions are cis-aconitic acid, esters, and amides, respectively.
Scientific Research Applications
cis-Aconitic anhydride has several scientific research applications:
Bioconjugation: It is used as a linker in bioconjugation chemistry due to its reactivity and ability to form stable bonds with biomolecules.
Drug Delivery: Its pH-sensitive properties make it useful in the development of smart drug delivery systems.
Polymer Synthesis: It is used in the preparation of poly(amino acid)-containing copolymers with gradient pH-sensitive side groups.
Gene Therapy: It has been used to increase the biocompatibility and transfection efficiency of cationic polymeric gene vectors.
Anti-HIV Activity: Human serum albumin derivatized with this compound has shown inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1).
Comparison with Similar Compounds
cis-Aconitic anhydride can be compared with other cyclic anhydrides, such as maleic anhydride and citraconic anhydride.
Maleic Anhydride: Similar to this compound, maleic anhydride is used in the synthesis of polymers and as a chemical intermediate. maleic anhydride is derived from maleic acid and has different reactivity and applications.
Citraconic Anhydride: Citraconic anhydride is another cyclic anhydride with similar reactivity but is derived from citraconic acid.
The uniqueness of this compound lies in its specific applications in bioconjugation, drug delivery, and gene therapy, which are not as prominent for maleic and citraconic anhydrides.
Properties
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-55-4, 31511-11-2 | |
Record name | Aconitic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aconitic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Aconitic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
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Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACONITIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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